Sucrosofate
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Overview
Description
Sucrosofate, also known as sucrose octasulfate, is an organic compound belonging to the class of disaccharide sulfates. It is characterized by the presence of multiple sulfate groups attached to a sugar unit. This compound is known for its unique properties and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrosofate is synthesized through the sulfation of sucrose. The process involves the reaction of sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions typically include controlled temperature and pH to ensure the selective sulfation of the hydroxyl groups on the sucrose molecule .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfation processes. The reaction is carried out in reactors equipped with temperature and pH control systems. The resulting product is then purified through filtration and crystallization to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Sucrosofate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: This compound can participate in substitution reactions where the sulfate groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various sulfonic acids, while reduction can produce sulfite derivatives .
Scientific Research Applications
Sucrosofate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: Employed in studies involving cell signaling and molecular interactions due to its ability to bind to specific proteins.
Medicine: Utilized in drug delivery systems, particularly in the encapsulation of anticancer drugs in liposomes.
Industry: Applied in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
Sucrosofate exerts its effects through several mechanisms:
Binding to Proteins: this compound binds to specific proteins, such as fibroblast growth factor receptors, stabilizing them and enhancing their activity.
Protective Coating: In medical applications, this compound forms a protective layer over ulcers, shielding the affected area from further damage and promoting healing.
Comparison with Similar Compounds
Similar Compounds
Heparin: Like sucrosofate, heparin is a sulfated polysaccharide with anticoagulant properties. heparin is more complex and has a broader range of biological activities.
Chondroitin Sulfate: Another sulfated polysaccharide, chondroitin sulfate, is used in joint health supplements.
Uniqueness of this compound
This compound is unique due to its specific sulfation pattern and its ability to form stable complexes with proteins. This property makes it particularly valuable in drug delivery systems and as a research tool in molecular biology .
Properties
CAS No. |
57680-56-5 |
---|---|
Molecular Formula |
C12H22O35S8 |
Molecular Weight |
982.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
WEPNHBQBLCNOBB-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
57680-56-5 | |
Synonyms |
Sucrosofate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen Sulfate); Sucrose Octasulfate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen Sulfate); |
Origin of Product |
United States |
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